2,2,2-trichloroacetic acid

説明

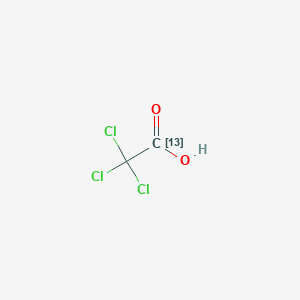

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,2-trichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565653 | |

| Record name | Trichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173470-69-4 | |

| Record name | Trichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 173470-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Industrial Production of 2,2,2 Trichloroacetic Acid

Industrial Scale Production Methodologies

The large-scale manufacturing of 2,2,2-trichloroacetic acid predominantly relies on the exhaustive chlorination of acetic acid or its chlorinated derivatives.

Exhaustive Chlorination of Acetic Acid and Chloroacetic Acid

The primary industrial method for producing this compound is the direct and thorough chlorination of acetic acid (CH₃COOH) or chloroacetic acid (ClCH₂COOH). nih.govatamanchemicals.comnih.govchemcess.com This process is typically carried out at elevated temperatures, generally in the range of 140–160 °C. atamanchemicals.comnih.govchemcess.com The reaction involves the sequential substitution of the three hydrogen atoms on the methyl group of acetic acid with chlorine atoms. atamanchemicals.com The reaction can be represented as:

CH₃COOH + 3Cl₂ → CCl₃COOH + 3HCl atamanchemicals.com

This method can also utilize chloroacetic acid mother liquors as a starting material. atamanchemicals.comchemicalbook.com The resulting crude product, which contains approximately 95% trichloroacetic acid, is then purified. atamanchemicals.comchemicalbook.comwiley-vch.de Purification is commonly achieved through crystallization of the melt, followed by removal of the mother liquor which contains most of the impurities. atamanchemicals.comchemicalbook.comwiley-vch.de Further purification can be accomplished by centrifugation or recrystallization. atamanchemicals.comchemicalbook.comwiley-vch.de

Role of Catalysts in Chlorination Processes (e.g., Calcium Hypochlorite (B82951), Metal Catalysts)

Catalysts play a crucial role in accelerating the chlorination process. Various substances have been employed to enhance the reaction rate and yield.

Calcium Hypochlorite: This compound can be added as a chlorination accelerator. atamanchemicals.comnih.govchemcess.com

Metal Catalysts: Heavy metal salts, such as iron and copper compounds, have been used as chlorination catalysts. nih.govnih.gov However, their use is sometimes viewed with caution due to potential decomposition of the reaction mixture, which may necessitate their precipitation with sulfuric or phosphoric acid. atamanchemicals.comchemcess.com

Other Catalysts and Promoters: Other catalytic systems include the use of 2% phosphoric acid, or a combination of catalysts with UV light. atamanchemicals.comchemcess.com Acetic anhydride (B1165640) can also act as a catalyst, with promoters like concentrated sulfuric acid or ferric chloride (FeCl₃). lew.roresearchgate.net Interestingly, the reaction has also been successfully conducted without the use of any catalysts. atamanchemicals.comchemcess.com

Table 1: Industrial Production Parameters for this compound

| Parameter | Details |

|---|---|

| Primary Method | Exhaustive chlorination of acetic acid or chloroacetic acid nih.govatamanchemicals.comnih.govchemcess.com |

| Reaction Temperature | 140–160 °C atamanchemicals.comnih.govchemcess.com |

| Catalysts/Accelerators | Calcium hypochlorite, heavy metal salts (Fe, Cu), phosphoric acid, UV light, acetic anhydride atamanchemicals.comnih.govchemcess.comlew.roresearchgate.net |

| Purification | Crystallization, centrifugation, recrystallization atamanchemicals.comchemicalbook.comwiley-vch.de |

Laboratory Synthesis Approaches

In a laboratory setting, this compound can be prepared through several distinct methods.

Chlorination with Specific Catalysts (e.g., Red Phosphorus)

A common laboratory synthesis involves the reaction of chlorine with acetic acid in the presence of a suitable catalyst, such as red phosphorus. atamanchemicals.comwikipedia.org This reaction is a classic example of the Hell-Volhard-Zelinsky halogenation. atamanchemicals.com The red phosphorus facilitates the reaction, leading to the substitution of the alpha-hydrogens of the acetic acid with chlorine. doubtnut.com When an excess of chlorine is used, all three alpha-hydrogens are replaced to yield this compound. doubtnut.com

Oxidation of Trichloroacetaldehyde

Another established route for the synthesis of this compound is the oxidation of trichloroacetaldehyde (chloral). atamanchemicals.comwikipedia.orgeurochlor.org This method provides an alternative pathway to the final product. Biological transformation of trichloroacetaldehyde to trichloroacetic acid has also been observed, for instance, by the methanotroph Methylosinus trichosporium OB3b. nih.govresearchgate.net

Nitric Acid Oxidation of Chloral (B1216628)

A specific method for oxidizing chloral involves the use of nitric acid. nih.gov This process has been documented as a manufacturing method for this compound. nih.gov In a laboratory preparation, chloral hydrate (B1144303) is melted and treated with fuming nitric acid. prepchem.com The reaction is initiated by gentle heating and proceeds with the evolution of red fumes, primarily nitrogen tetroxide. prepchem.com The resulting product can then be purified by distillation. prepchem.com However, this method requires the management of the produced nitrogen oxide gases. google.com

Table 2: Laboratory Synthesis Methods for this compound

| Method | Reagents | Catalyst/Conditions |

|---|---|---|

| Chlorination | Acetic acid, Chlorine | Red phosphorus atamanchemicals.comwikipedia.orgdoubtnut.com |

| Oxidation | Trichloroacetaldehyde | Various oxidizing agents atamanchemicals.comwikipedia.orgeurochlor.org |

| Nitric Acid Oxidation | Chloral hydrate | Fuming nitric acid, heat nih.govprepchem.com |

Hydrolytic Oxidation of Tetrachloroethylene (B127269)

One of the manufacturing routes for this compound involves the hydrolytic oxidation of tetrachloroethylene (also known as perchloroethylene or PCE). eurochlor.orgnih.gov This process is distinct from other major industrial methods, such as the exhaustive chlorination of acetic acid. eurochlor.orgwho.int While the direct atmospheric oxidation of tetrachloroethylene primarily yields phosgene (B1210022) and trichloroacetyl chloride, specific process conditions can be manipulated to produce trichloroacetic acid. eurochlor.org

A notable method for this conversion involves the use of functional water under light irradiation. google.com This process facilitates the preparation of this compound from tetrachloroethylene in an aqueous environment. google.com Research has demonstrated that mixing tetrachloroethylene with "functional water" and exposing the mixture to light can lead to high yields of trichloroacetic acid. In one experiment, this method resulted in a 99% yield within 60 minutes. google.com Another variation using a synthesized functional water under similar conditions achieved an 87% yield in the same timeframe. google.com

The functional water used in this process is typically an acidic aqueous solution, often produced via the electrolysis of a solution containing an electrolyte. google.com Key properties of this water include a low pH, a high oxidation-reduction potential, and a specific concentration of residual chlorine, as detailed in the table below. google.com

Table 1: Properties of Functional Water for Tetrachloroethylene Oxidation

| Parameter | Value |

|---|---|

| pH | 2.6 |

| Oxidation-Reduction Potential | 1000 mV |

| Residual Chlorine Concentration | 75 mg/L |

Data sourced from a specific preparation example. google.com

This method presents an alternative to traditional industrial syntheses that often require high temperatures and may produce significant waste streams, such as the process of oxidizing chloral with nitric acid which generates large amounts of NO and NO₂ gases. google.com

Isolation and Purification Techniques in Production

Following synthesis, this compound must be isolated and purified from the crude reaction mixture. The most common and industrially significant method for isolating the final product is crystallization. who.intatamanchemicals.comnih.govnih.gov The crude product, which may contain about 95% this compound, is often purified by crystallizing the melt. atamanchemicals.com The resulting crystals of this compound are then separated from the mother liquor, which retains the majority of the impurities. atamanchemicals.com The purity can be further enhanced by techniques such as centrifugation or recrystallization. atamanchemicals.com

For this compound produced from processes like the oxidation of chloral-containing mixtures, a multi-step purification process can be employed. This involves several key stages:

Dilution : The initial crude acid is diluted with water to a specific concentration, typically between 85-90% by weight. google.com

Distillation : Low-boiling point impurities are then removed from the diluted solution via distillation. google.com The vapors are condensed, and chloro-organic impurities can be separated from the condensate by settling, which allows the distinct organic and aqueous phases to be separated. google.com

Crystallization : After the removal of low-boiling fractions, the remaining solution of this compound is cooled to induce crystallization. google.com

This combined approach of distillation and crystallization is effective in enhancing the purity of the final product. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Chloral |

| Chloro-organic impurities |

| Nitric Acid |

| Nitrogen dioxide (NO₂) |

| Nitric oxide (NO) |

| Phosgene |

| Tetrachloroethylene |

Chemical Reactivity and Reaction Mechanisms of 2,2,2 Trichloroacetic Acid

Decarboxylation Pathways

The decarboxylation of 2,2,2-trichloroacetic acid (TCA), a reaction involving the removal of a carboxyl group and the release of carbon dioxide, is a cornerstone of its chemical behavior. This transformation can be initiated through various pathways, including thermal induction, catalysis by bases, and interaction with aqueous environments. The stability of the resulting trichloromethyl carbanion (CCl₃⁻) intermediate is a key factor driving these reactions.

Thermal Decarboxylation to Chloroform (B151607)

When subjected to heat, this compound undergoes thermal decomposition. The primary products of this reaction are chloroform (CHCl₃) and carbon dioxide (CO₂). nih.gov This process is a method for generating chloroform and is based on the selective thermal conversion of the acid. nih.gov The reaction proceeds through the loss of the carboxylic acid group as CO₂, with the proton subsequently attaching to the unstable trichloromethyl carbanion intermediate to form the more stable chloroform molecule.

Decarboxylation in the Presence of Caustics or Amines

The decarboxylation of TCA is significantly accelerated in the presence of bases such as caustics or amines. In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sodium trichloroacetate (B1195264) (NaTCA) readily undergoes decarboxylation even at room temperature to afford the trichloromethyl carbanion (CCl₃⁻). acs.orgacs.org This highly reactive carbanion can then be protonated by a proton source, such as the parent trichloroacetic acid, to yield chloroform. acs.orgacs.org This process effectively regenerates the sodium trichloroacetate, allowing it to re-enter the catalytic cycle. acs.orgacs.org

Amines can also facilitate this transformation. TCA first protonates the amine, forming an ammonium (B1175870) salt, which can precipitate and be isolated. researchgate.net Subsequent heating of this amine-TCA salt, particularly in a suitable solvent like acetonitrile (B52724), triggers the decarboxylation of the trichloroacetate anion. researchgate.net This process liberates the free amine, carbon dioxide, and chloroform, serving as a novel purification technique for amines. researchgate.net The efficiency of this decarboxylation step is highly dependent on the reaction conditions.

| Solvent | Temperature (°C) | Time | Result |

|---|---|---|---|

| Ethyl Acetate | 60 | 24 h | Partial Decarboxylation |

| Neat (No Solvent) | 100 | 1 h | Partial Decarboxylation |

| DMF | 60 | 15 min | Complete Decarboxylation |

| Acetonitrile | Room Temp. | 24 h | Complete Decarboxylation |

| Acetonitrile with Et₃N | 60 | 15 min | Complete Decarboxylation |

Abiotic Aqueous Decarboxylation Mechanisms

In the absence of biological activity, this compound undergoes decarboxylation in aqueous solutions, although the rate is notably slower compared to reactions in polar aprotic solvents like DMSO. researchgate.netrsc.org The kinetics of TCA decarboxylation are strongly dependent on the solvent. rsc.org Ab initio molecular dynamics simulations suggest that the high reaction rate in DMSO can be explained by the differential solvation of the reactant and the transition state, with the solvent not participating chemically in the reaction. rsc.org

Esterification Reactions of Trichloroacetic Acid

This compound can react with alcohols to form trichloroacetate esters. This esterification can be achieved through traditional methods, such as reacting the acid with a dihydroxy aliphatic alcohol (glycol) and heating the mixture, often in the presence of a substance like toluene (B28343) that forms an azeotrope with water to drive the reaction to completion. google.com

A milder and more modern approach involves the use of trichloroacetimidate (B1259523) intermediates. For example, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, synthesized from 2-trimethylsilylethanol and trichloroacetonitrile, serves as an effective reagent for forming esters. mdpi.com This reaction can proceed under thermal conditions without the need for an external catalyst, as the carboxylic acid substrate is acidic enough to promote the ester formation. mdpi.comresearchgate.net The mechanism is believed to involve a carbocation intermediate. mdpi.comchemrxiv.org The kinetics of the hydrion-catalyzed esterification of trichloroacetic acid with ethanol (B145695) are considerably slower, and the activation energy is higher, than that of acetic acid, which is attributed to the polar effect of the chlorine atoms making the detachment of the hydroxyl group more difficult. rsc.org

| Carboxylic Acid Substrate | Reaction Time (h) | Product Yield (%) |

|---|---|---|

| 3-Nitrobenzoic acid | 24 | 81 |

| 4-Nitrobenzoic acid | 24 | 88 |

| 4-Methoxybenzoic acid | 24 | 56 |

| (E)-Cinnamic acid | 24 | 82 |

| Phenylpropiolic acid | 24 | 61 |

| Cyclohexanecarboxylic acid | 24 | 65 |

Hydrolysis of this compound in Aqueous Solutions

In aqueous solutions, this compound can undergo gradual hydrolysis. This process is essentially a decarboxylation reaction facilitated by water, leading to the formation of chloroform and carbon dioxide. nih.gov The stability of TCA in water is temperature-dependent, with decomposition accelerated by the presence of alkali and alkaline earth ions. nih.gov The reaction mechanism involves the participation of water molecules, which can facilitate the proton transfer steps necessary for the formation of chloroform from the trichloromethyl intermediate. rsc.org Under UV irradiation, such as from a 222 nm excimer lamp, the decomposition and dechlorination of TCA in water are significantly enhanced, ultimately mineralizing the carbon and chlorine atoms into inorganic carbon and chloride ions, respectively. nih.gov

Reductive Dechlorination to Dichloroacetic Acid

This compound can be converted to dichloroacetic acid (DCA) through reductive dechlorination, a process that involves the removal of a chlorine atom and its replacement with a hydrogen atom. This transformation can be achieved using chemical reducing agents. For instance, the use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent in the presence of a silver nanoparticle-doped silica (B1680970) xerogel catalyst (SilverSil) has been shown to be highly effective. mdpi.com This heterogeneous catalytic system promotes the reductive dehalogenation of TCA, with dichloroacetic acid and acetic acid being the main products. mdpi.com

Interestingly, this conversion can also occur under specific biological and acidic conditions. In freshly drawn blood, an acid-catalyzed conversion of TCA to DCA has been observed, a reaction that appears to involve reduced hemoglobin as a catalyst. nih.gov This suggests that biological components can mediate the reductive dechlorination of this compound. nih.gov

| Product | Relative Amount (%) |

|---|---|

| Dichloroacetic Acid (DCA) | ~55 |

| Acetic Acid (AA) | ~35 |

| Unreacted TCA | 0 |

Oxidative Reactions and Transformation Products

While this compound (TCA) is generally resistant to direct oxidation, its transformation can be induced through advanced oxidation processes (AOPs) and other redox reactions. umich.edulibretexts.org These processes typically involve the generation of highly reactive radical species that facilitate the degradation of the TCA molecule. The transformation products depend on the specific reaction conditions and the reactive species involved.

In aqueous solutions, AOPs that generate reductive radicals are particularly effective for TCA degradation. umich.edulibretexts.org For instance, in UV-activated persulfate systems supplemented with formic acid, the primary oxidative radicals (sulfate radical, SO₄•⁻, and hydroxyl radical, •OH) react with the formic acid to produce the reductive carbon dioxide radical (CO₂•⁻). libretexts.org This CO₂•⁻ radical is the main active species responsible for TCA reduction. libretexts.org The primary reaction involves the reduction of TCA by CO₂•⁻ to yield a dichlorinated radical (•CCl₂CO₂⁻) and a chloride anion (Cl⁻). umich.edu

The main degradation products from these reductive pathways are dichloroacetic acid and monochloroacetic acid. libretexts.org Further reactions of the dichlorinated radical intermediate can lead to the formation of carbon dioxide and hydrochloric acid, resulting in the complete mineralization of the parent compound. umich.edu Under certain metabolic conditions, TCA can be reduced to form the dichloroacetyl radical (•CCl₂COOH), which can then abstract a hydrogen atom to form dichloroacetic acid or react with oxygen to form a hydroperoxyl radical that may ultimately yield oxalic acid. researchgate.net

A unique redox reaction can occur between trichloroacetic acid and its conjugate base, the trichloroacetate ion, in acetonitrile solutions. semanticscholar.org This process involves a self-decarboxylation mechanism where the trichloroacetate ion is oxidized, similar to an electrochemical Kolbe reaction, and the proton from the acid is reduced. semanticscholar.org This reaction leads to the production of trichloromethyl radicals (•CCl₃). semanticscholar.org

The following table summarizes the key transformation products resulting from the oxidative and reductive degradation of this compound.

| Reaction Type | Reactive Species | Key Intermediates | Major Transformation Products | Reference |

| Advanced Reduction Process | CO₂•⁻ (Carbon dioxide radical) | •CCl₂CO₂⁻ (Dichlorinated radical) | Dichloroacetic acid, Monochloroacetic acid, Chloride (Cl⁻) | umich.edulibretexts.org |

| Metabolic Reduction | - | •CCl₂COOH (Dichloroacetyl radical) | Dichloroacetic acid, Oxalic acid | researchgate.net |

| Self-Decarboxylation Redox | Trichloroacetate ion | •CCl₃ (Trichloromethyl radical) | Trichloromethyl radicals | semanticscholar.org |

Reactions in Organic Synthesis (e.g., with Monoolefine Compounds)

In organic synthesis, this compound serves as a precursor for the generation of the trichloromethyl radical (•CCl₃), which can participate in addition reactions with monoolefinic compounds (alkenes). This transformation does not proceed through a classical electrophilic addition mechanism, but rather via a radical pathway. The process is typically initiated by catalysts or photoredox activation, leading to the decarboxylation of TCA and the formation of the •CCl₃ radical. nih.govnih.govyoutube.com

This radical addition allows for the formation of a new carbon-carbon bond and the introduction of a trichloromethyl group into the organic substrate. Radical reactions involving the addition of trichloroacetic acid and its esters to alkenes can be initiated by various catalysts, including copper(I) chloride (CuCl). nih.gov

Modern synthetic methods have utilized photoredox catalysis to achieve this transformation efficiently. In this approach, photocatalytic reductive mesolytic cleavage of the carbon-halogen bond in α-halo carboxylic acids generates α-carboxyl alkyl radicals. nih.gov In the case of TCA, this would lead to the formation of the •CCl₃ radical, which subsequently adds to the alkene. This type of reaction can be used to synthesize γ-lactones bearing halogen atoms at the alpha-position. nih.gov

An analogous reaction has been demonstrated with trifluoroacetic acid, a structural analogue of TCA, for the hydrofluoroalkylation of alkenes. youtube.com This process, which leverages cooperative iron and thiol catalysis, involves the homolytic cleavage of the fluoroalkyl carboxylate to form a carboxyl radical, which then undergoes CO₂ extrusion to generate a fluoroalkyl radical (e.g., •CF₃). youtube.com This radical then adds to the alkene. youtube.com By analogy, TCA is expected to react similarly to generate the •CCl₃ radical, which adds to monoolefins to yield γ,γ,γ-trichloro-substituted products.

The general mechanism can be summarized as follows:

Initiation: A catalyst (e.g., metal salt, photocatalyst) induces the decarboxylation of trichloroacetic acid to form the trichloromethyl radical (•CCl₃) and carbon dioxide.

Propagation: The trichloromethyl radical adds across the double bond of the monoolefin to form a new carbon-centered radical intermediate.

Termination/Chain Transfer: The resulting radical intermediate can abstract a hydrogen atom from a donor or undergo further reactions to yield the final stable product.

Photolytic Degradation Mechanisms

The photolytic degradation of this compound in aqueous solutions occurs through multiple pathways, including direct photolysis and indirect degradation mediated by reactive species generated during advanced oxidation-reduction processes (AORPs). umich.edumnstate.edu The efficiency and predominant mechanism are highly dependent on factors such as the wavelength of UV irradiation, the presence of other chemical agents like hydrogen peroxide (H₂O₂), and solution pH. mnstate.eduochemtutor.com

Direct Photolysis: Direct UV photolysis of TCA is a relatively slow process. mnstate.eduochemtutor.com The mechanism involves the excitation of the TCA molecule from its ground state (S₀) to an excited singlet state (S₁) upon absorption of UV radiation (e.g., 222 nm). nih.gov The molecule then undergoes an intersystem crossing (ISC) process to a triplet state (T₁), which leads to the cleavage of a carbon-chlorine (C-Cl) bond, generating a radical and a chloride ion. nih.gov This C-Cl bond breaking is a key step in its direct photochemical decomposition. nih.gov

Indirect Photolysis and Advanced Oxidation/Reduction Processes: The degradation of TCA is significantly enhanced by AORPs, such as the UV/H₂O₂ process. mnstate.eduochemtutor.com In these systems, UV light cleaves hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH). However, TCA is more efficiently degraded by reductive radicals. umich.edu In processes like UVC/H₂O₂ in the presence of methanol (B129727) or formate, the initially formed •OH radicals react with the organic additive to produce reductive radicals like •CH₂OH or CO₂•⁻. umich.edu

The primary reaction initiating TCA depletion in these systems is its reduction by these radicals, which yields a •CCl₂CO₂⁻ radical and a chloride anion. umich.edu Subsequent thermal reactions of this dichlorinated radical lead to further dehalogenation and mineralization, ultimately forming carbon dioxide and hydrochloric acid. umich.edu

The decomposition of TCA under 222 nm excimer radiation has been shown to produce HCl and CO₂ as the final byproducts, indicating complete mineralization. nih.gov Intermediates in this process can include CCl₂OHCOOH, which undergoes further dechlorination. nih.gov In some UV/H₂O₂ systems, trichloroacetamide (B1219227) has been identified as a potential transformation product. mnstate.eduochemtutor.com

The kinetics of TCA's photochemical degradation often follow pseudo-first-order behavior, with the rate constant being strongly influenced by UV intensity and the concentration of oxidants like H₂O₂. mnstate.eduochemtutor.com

The following table summarizes findings from various photolytic degradation studies of TCA.

| Method | Key Reactive Species | Major Intermediates/Products | Kinetic Model | Reference |

| Direct UV Photolysis | - (Direct excitation) | •CCl₂COOH, Cl⁻ | Slow degradation | mnstate.edunih.gov |

| UV/H₂O₂/Micro-aeration | •OH | Trichloroacetamide, Cl⁻ | Pseudo-first-order | mnstate.eduochemtutor.com |

| UVC/H₂O₂ with Methanol | •CH₂OH (reductive radical) | •CCl₂CO₂⁻, Cl⁻, CO₂, HCl | Efficient mineralization | umich.edu |

| Photocatalytic Reduction (F-TiO₂/UV) | e⁻ (conduction band electron) | Formic acid, Acetic acid | - | |

| 222 nm KrCl* Excimer Radiation | - (Direct excitation), •OH | CCl₂OHCOOH, Cl⁻, CO₂, HCl | Efficient decomposition and dechlorination | nih.gov |

Environmental Chemistry and Fate of 2,2,2 Trichloroacetic Acid

Sources and Formation Pathways in the Environment

A significant anthropogenic source of TCA is its formation as a disinfection by-product (DBP) during water chlorination. researchgate.netmdpi.com When chlorine is used to disinfect drinking water, swimming pools, or wastewater, it reacts with natural organic matter (NOM), such as humic and fulvic acids, present in the water. nih.govnih.gov This reaction produces a variety of halogenated DBPs, including the class of compounds known as haloacetic acids (HAAs), of which TCA is a prominent member. mdpi.comnj.govresearchgate.net

The formation of TCA in chlorinated water is a complex process influenced by factors such as the concentration and nature of NOM, chlorine dose, temperature, pH, and contact time. nih.gov Concentrations in chlorinated drinking water can vary widely, with measurements reported from 7.5 µg/L in Japan to a maximum of 200 µg/L in Australia. who.int In the United States, mean concentrations in surface water and groundwater distribution systems have been found to be 16 µg/L and 5.3 µg/L, respectively. who.int Swimming pools can also contain significant levels of TCA. nih.govwho.int

TCA is formed in the atmosphere through the photochemical oxidation of several volatile chlorinated hydrocarbons, which are widely used as industrial solvents. researchgate.netresearchgate.net The primary precursors include tetrachloroethylene (B127269) (also known as perchloroethylene, PCE), trichloroethylene (B50587) (TCE), and 1,1,1-trichloroethane (B11378) (TCA). nih.govwho.intnih.gov

Once released into the atmosphere, these compounds undergo degradation, primarily through reactions with hydroxyl (OH) radicals. cdc.govcdc.gov This process initiates a series of chemical reactions that can lead to the formation of trichloroacetyl chloride, which is then hydrolyzed in cloud water to form TCA. researchgate.net While this atmospheric pathway is a confirmed source, its relative contribution to the global TCA budget has been debated. who.int Some research suggests that the atmospheric degradation of these solvents accounts for a smaller portion of the total environmental TCA load compared to other sources. nih.gov For instance, late 1990s estimates suggested that the global annual yield of TCA from tetrachloroethene was around 13,600 tonnes and from 1,1,1-trichloroethane was 4,300 tonnes. nih.gov TCA is a major chlorinated by-product of the photocatalytic degradation of tetrachloroethylene in water, but a minor one for trichloroethylene. nih.gov

The pulp and paper industry, particularly mills that use chlorine-based bleaching processes, is another notable source of TCA. researchgate.netoecd.org During the bleaching of pulp with chlorine and its compounds, chlorinated organic compounds, including TCA, are formed and can be released into wastewater effluents. researchgate.net Measurements downstream from pulp mills have shown significantly elevated concentrations of TCA in river water. For example, the Austrian river "Pöls" showed TCA concentrations ranging from 148 to 558 µg/l downstream of a pulp mill. oecd.org The global flux of TCA from industrial activities, including pulp and paper manufacturing and water treatments, has been estimated to be as high as 55,000 tonnes per year. nih.gov

Contrary to early assumptions that TCA was solely of anthropogenic origin, there is now substantial evidence of its natural formation. nih.gov TCA is found to be widely distributed in forest soils, even in areas where it was never used as an herbicide. researchgate.netnih.gov Research suggests a significant natural soil flux, with an estimated 160,000 tonnes per year in European forests alone. nih.gov

The natural formation of TCA in soil is thought to occur through both biotic and abiotic processes involving the chlorination of organic matter. researchgate.netnih.gov Studies have shown that chloroacetates can be formed from humic material, and this process is enhanced by the presence of iron ions and hydrogen peroxide. nih.gov A significant correlation has been observed between the concentrations of TCA and chloroform (B151607) in soil, supporting the hypothesis of a common natural formation pathway, potentially mediated by chloroperoxidase enzymes. vu.nl

Furthermore, TCA has been detected in old ice and firn samples from both Arctic and Antarctic regions, in layers that predate industrial chlorine production. nih.gov This discovery in cryospheric samples provides strong evidence for a non-industrial, natural background level of TCA in the environment. nih.gov

Environmental Distribution and Occurrence

Due to its formation in the atmosphere and its high solubility in water, TCA is ubiquitously present in atmospheric water. researchgate.net It is efficiently scavenged from the atmosphere by precipitation, leading to its detection in rainwater, snow, and cloudwater across the globe, from industrialized regions to remote polar areas. researchgate.netnih.gov

Concentrations of TCA in precipitation are highly variable. Studies have reported a wide range of values, demonstrating the complex spatial and temporal distribution of this compound. For instance, concentrations in rainwater in Germany have been measured between 0.1 and 20 µg/L, while in remote areas like the Antarctic and Arctic, levels typically range from 10 to 100 ng/L. who.int A study in Switzerland found that average TCA concentrations in precipitation across various sites ranged from 95 to 380 ng/L. acs.orgresearchgate.net There appears to be no significant global difference between the concentrations found in cloud, rain, and snow. nih.gov

The following table summarizes reported concentrations of 2,2,2-trichloroacetic acid in various atmospheric samples.

| Environmental Matrix | Location | Concentration Range |

| Rainwater | Germany | 0.1 - 20 µg/L nih.govwho.int |

| Rainwater | Remote Areas (Antarctic, Arctic) | 10 - 100 ng/L who.int |

| Rainwater | Switzerland | 95 - 380 ng/L (average) acs.orgresearchgate.net |

| Rainwater | Canada | <0.0006 - 0.87 µg/L nih.gov |

| Snow | Global | No significant difference from rain/cloudwater nih.gov |

| Cloudwater | Global | No significant difference from rain/snow nih.gov |

| Fog | Bavaria, Germany | 0.02 - 2.0 µg/L nih.gov |

| Air | USA (7 states average) | 7 µg/m³ (annual TWA) who.int |

This table is interactive. Data can be sorted by clicking on the column headers.

The presence of TCA in the air itself has also been documented. In the United States, the National Air Toxics Information Clearinghouse reported an annual time-weighted average ambient air concentration of 7 µg/m³ across seven representative states. who.int Due to its low volatility, TCA is removed from the atmosphere primarily through wet and dry deposition. oecd.org

Aquatic Environmental Concentrations (e.g., Surface Water, Groundwater, Seawater, Effluent)

This compound (TCA) is detected in various aquatic environments, stemming from its formation as a byproduct of water chlorination, industrial effluents, and atmospheric deposition. nih.govnih.gov Concentrations can vary significantly based on the proximity to sources such as pulp mills and urban areas.

In surface waters, particularly rivers receiving industrial discharge, concentrations can be elevated. For instance, in the Pöls river in Austria, downstream from a pulp mill, TCA concentrations ranged from 148 to 558 µg/L. oecd.orgwho.int Effluent from a kraft pulp mill in Malaysia showed even higher concentrations, between 838 and 994 µg/L. who.int In contrast, general surface water systems in the USA, which may be sources for drinking water, show mean concentrations of 16 µg/L, with a range of <1.0 to 174 µg/L. who.int

Groundwater generally exhibits lower concentrations of TCA. A study in Germany reported a concentration of 0.05 µg/L in groundwater. who.intwho.int In the USA, groundwater distribution systems had a mean concentration of 5.3 µg/L, with levels ranging from <1.0 to 80 µg/L. who.int

Atmospheric deposition is a significant pathway for TCA to enter aquatic systems. Concentrations in rainwater have been measured in various locations. In Germany, rainwater concentrations were reported between 0.1 and 20 µg/L. who.intwho.int A study in Switzerland found an average rainwater concentration of 0.3 µg/l. oecd.org

| Water Source | Location | Concentration Range (µg/L) | Mean Concentration (µg/L) |

|---|---|---|---|

| River (downstream of pulp mill) | Austria (Pöls River) | 148 - 558 | 370 |

| River (downstream of pulp mill) | Austria (Mur River) | <3 - 104 | 56 |

| Industrial Effluent (pulp mill) | Malaysia | 838 - 994 | - |

| Surface Water Systems | USA | <1.0 - 174 | 16 |

| Groundwater | Germany | - | 0.05 |

| Groundwater Systems | USA | <1.0 - 80 | 5.3 |

| Rainwater | Germany (Hessen, 1989) | 0.2 - 6.5 | 1.7 |

| Rainwater | Germany (Berlin, 1990/91) | 0.1 - 20 | - |

| Rainwater | Switzerland (1993) | - | 0.3 |

Soil Distribution and Accumulation Patterns (e.g., Forest Soils, Agricultural Soils)

TCA is found widely distributed in soils, with concentrations varying based on soil type, land use, and atmospheric deposition rates. nih.gov It is particularly associated with forest ecosystems. researchgate.net The predicted no-effect concentration (PNEC) in soil has been established at 2.4 µg/kg, while measured concentrations can range from less than 0.05 to several hundred µg/kg. researchgate.net A predicted environmental concentration (PEC) in natural soil, resulting from the atmospheric oxidation of C2-chlorocarbons, is estimated to be between 8 and 150 µg/kg. oecd.org

Forest Soils: Forest soils, especially those under coniferous trees, tend to show higher concentrations of TCA. nih.gov This is attributed to both atmospheric deposition and potential natural formation processes within the soil. nih.govnih.gov The litter layer in coniferous forests can have a high concentration of organochlorine compounds, leading to higher TCA levels in the upper soil horizons. researchgate.net The stability and degradation of TCA in forest soils are influenced by microbial activity, soil humidity, temperature, and organic matter content. researchgate.net

Agricultural Soils: In agricultural soils, TCA was historically introduced through its use as a herbicide. nih.govwikipedia.org Although its use has been discontinued (B1498344) in many regions, residues may persist. The mobility of TCA in soil is relatively high, as indicated by an estimated Koc value of 130. nih.gov With a pKa of 0.51, it exists predominantly in its anionic form in the environment, which generally does not adsorb strongly to soil organic carbon and clay, making it susceptible to leaching by rainfall. nih.gov

| Soil Environment | Source/Type | Concentration Range (µg/kg) |

|---|---|---|

| General Soil | Measured Environmental Concentrations | <0.05 - few hundred |

| Natural Soil | Predicted from atmospheric oxidation | 8 - 150 |

Bioaccumulation and Uptake in Terrestrial and Aquatic Biota (e.g., Conifer Needles)

TCA can be taken up by both terrestrial and aquatic organisms, though its bioaccumulation potential varies significantly among species.

Terrestrial Biota: There is a high potential for bioaccumulation in terrestrial plants. oecd.org Conifers, in particular, are known to accumulate TCA. nih.gov Uptake into conifer needles can occur through two primary routes: from the soil via the root system and transpiration stream, and directly from the atmosphere onto the needle surface. researchgate.netnih.govnih.gov Research on Norway spruce indicates that TCA is distributed throughout the tree mainly via the transpiration stream. researchgate.netnih.gov In one study, about 80% of TCA applied as wet deposition remained on the surface of the needles. oecd.org In dosing experiments, TCA levels inside older needles reached 270-320 µg/kg and 60-80 µg/kg for high and low doses, respectively. oecd.org

Aquatic Biota: In contrast to terrestrial plants, the bioaccumulation potential of TCA in fish is considered low. oecd.org Experimentally determined bioaccumulation factors (BCF) in fish are between 0.4 and 1.0, and less than 1.7, supporting the assessment of low bioaccumulation risk in aquatic vertebrates. oecd.org

Environmental Transformation and Degradation Pathways

Biodegradation by Microbial Processes (e.g., Dehalogenation)

Microbial activity is a key pathway for the degradation of TCA in the environment, particularly in soil. nih.gov Adapted soil organisms can biologically degrade TCA, a process influenced by factors like soil humidity and temperature. oecd.orgresearchgate.net The primary mechanism is dehalogenation, where microorganisms remove the chlorine atoms from the molecule. nih.gov

Studies have shown that the breakdown of TCA in forest soil can yield dichloroacetic acid and monochloroacetic acid as metabolites. oecd.org The half-life for biodegradation can be slow; based on one study, a half-life of 150 days was assumed. oecd.org Both aerobic and anaerobic bacteria have been shown to degrade TCA. Aerobic bacteria capable of using TCA as a sole carbon and energy source have been identified. nih.gov Additionally, strictly anaerobic bacteria, such as Trichlorobacter thiogenes, have been isolated that can grow by using TCA through reductive dechlorination, converting it to dichloroacetic acid. nih.gov This process establishes a pathway for TCA removal in anaerobic environments like sediments and certain soil layers. nih.gov

Photochemical Degradation and Photolysis in Environmental Media

Photochemical degradation, or photolysis, is another significant transformation pathway for TCA, particularly in the atmosphere and in aquatic systems exposed to sunlight. TCA is a known photooxidation product of atmospheric tetrachloroethylene and 1,1,1-trichloroethane. who.intresearchgate.net The reaction with tropospheric radicals can form trichloroacetyl chloride, which then hydrolyzes to TCA in the presence of atmospheric water. researchgate.net

In aqueous solutions, direct photolysis by ultraviolet (UV) radiation is an effective degradation method. researchgate.netnih.gov Studies investigating the degradation of TCA have demonstrated that UV treatment can efficiently remove the compound. tandfonline.comnih.gov The process involves the breaking of the carbon-chlorine bonds, leading to dechlorination and the formation of smaller organic acids and inorganic chloride. tandfonline.comnih.gov The combination of UV light with other processes, such as sonolysis, can enhance the degradation rate. nih.gov

Hydrolysis in Aqueous Systems

This compound can undergo hydrolysis in aqueous solutions, although the rate is gradual. nih.gov The stability of TCA in water is dependent on temperature and pH, with hydrolysis being more significant in the presence of alkali and alkaline earth ions. nih.gov The hydrolysis of TCA ultimately yields chloroform and carbon dioxide or carbonate. nih.gov

In addition to hydrolysis, there is evidence of an abiotic aqueous decarboxylation mechanism, a process where the carboxyl group is removed. This pathway has a reported half-life of 22 days, indicating it can be a relevant natural attenuation process in aquatic environments. nih.gov

Identification and Fate of Transformation Products

The environmental transformation of this compound (TCAA) occurs through various biotic and abiotic pathways, leading to the formation of several intermediate and terminal products. The identification of these transformation products and an understanding of their subsequent environmental fate are crucial for a complete assessment of TCAA's environmental impact. Degradation is primarily driven by microbial activity, photodegradation, and other chemical reactions in soil and water.

Biotic Transformation Products

Microbial degradation is a significant pathway for the transformation of TCAA in the environment, particularly in soil. nih.govnih.gov This process involves the stepwise dechlorination of the TCAA molecule.

Dichloroacetic acid (DCAA): Research has identified dichloroacetic acid as a key intermediate in the biodegradation of TCAA. researchgate.net Studies investigating TCAA degradation in water treatment processes have shown an increase in DCAA concentrations during TCAA breakdown, suggesting it is a primary transformation product. researchgate.net The absence of monochloroacetic acid (MCAA) accumulation in these studies implies that DCAA is subsequently degraded further. researchgate.net The transformation from TCAA to DCAA represents a dechlorination step, which is a common mechanism in the microbial breakdown of halogenated organic compounds. researchgate.net

Chloride Ions (Cl⁻): The complete mineralization of TCAA through microbial action results in the release of chloride ions into the environment. This is a definitive indicator of the breakdown of the carbon-chlorine bonds.

Fate of Biotic Transformation Products: Dichloroacetic acid, as an intermediate, is subject to further microbial degradation. researchgate.net While it is a known metabolite, its persistence is generally lower than that of TCAA, and it is eventually broken down into simpler, non-chlorinated organic molecules and ultimately mineralized to carbon dioxide and water, with the chlorine released as chloride ions. nih.gov

Abiotic Transformation Products

Abiotic degradation of TCAA can occur through processes such as photodegradation (photolysis) and other chemical reactions, particularly in aqueous environments.

Photodegradation Intermediates: The exposure of TCAA to ultraviolet (UV) radiation, such as that from a 222 nm KrCl* excimer lamp, can induce its decomposition and dechlorination. nih.gov This process involves the formation of highly reactive radical intermediates. Upon irradiation, the TCAA molecule can be excited, leading to the breaking of a C-Cl bond. nih.gov The presence of dissolved oxygen can significantly enhance the dechlorination process by promoting the generation of hydroxyl radicals (•OH). nih.gov

Mineralization Products: The ultimate fate of TCAA under efficient photodegradation is mineralization. nih.gov The carbon and chlorine atoms are converted into inorganic forms.

Inorganic Carbon (CO₂): The organic carbon structure of TCAA is oxidized to inorganic carbon, primarily carbon dioxide. navy.mil

Chloride Ions (Cl⁻): The chlorine atoms are released as chloride ions, indicating complete dechlorination. nih.gov Studies have shown that under optimal irradiation conditions, a near-stoichiometric release of three chloride ions per molecule of degraded TCAA can be achieved. nih.gov

Products of Other Abiotic Processes: While biological processes appear to be dominant in soil, abiotic decarboxylation in aqueous solutions has also been reported as a degradation mechanism. nih.govnih.gov

Fate of Abiotic Transformation Products: The reactive radical intermediates formed during photodegradation are transient and quickly react to form more stable products, ultimately leading to the complete mineralization of the original molecule. nih.govnih.gov The final mineralization products, carbon dioxide and chloride ions, are stable inorganic species that become part of the global carbon and chloride cycles, respectively.

The following table summarizes the identified transformation products of this compound and their environmental fate.

| Transformation Product | Formation Process | Subsequent Environmental Fate | References |

|---|---|---|---|

| Dichloroacetic acid (DCAA) | Biodegradation (Microbial Dechlorination) | Further biodegradation to non-chlorinated organic acids, eventually mineralized to CO₂ and H₂O. | researchgate.net |

| Chloride Ion (Cl⁻) | Biodegradation, Photodegradation (Mineralization) | Stable inorganic ion; persists in the environment and participates in the chloride cycle. | nih.gov |

| Inorganic Carbon (e.g., CO₂) | Photodegradation (Mineralization), Complete Biodegradation | Stable inorganic molecule; enters the global carbon cycle. | navy.mil |

| Radical Intermediates (e.g., •OH) | Photodegradation | Highly reactive and transient; participate in further degradation reactions leading to mineralization. | nih.gov |

Interactions with Biological Systems: Mechanistic Insights of 2,2,2 Trichloroacetic Acid

Molecular Mechanisms of Interaction with Cellular Macromolecules

2,2,2-Trichloroacetic acid (TCA) is a well-recognized agent in biochemistry for its potent ability to precipitate macromolecules from solution. wikipedia.org Its interactions are particularly significant with proteins and nucleic acids, leading to structural and functional alterations.

The precipitation of proteins by TCA is a complex process that involves more than simple denaturation. Research indicates that the mechanism is multifaceted, involving the formation of partially structured intermediates and the disruption of stabilizing forces. nih.govstackexchange.com

Several mechanisms have been proposed to explain how TCA induces protein precipitation:

Formation of Partially Structured Intermediates : A primary mechanism involves TCA inducing a conformational change in proteins, leading to a stable, partially structured state often described as a "molten globule-like" intermediate. nih.govuark.edu This intermediate state exposes previously hidden hydrophobic surfaces of the protein. openaccesspub.org The "sticky" nature of these exposed surfaces facilitates intermolecular aggregation, resulting in precipitation. nih.gov Studies using techniques like 1-anilino-8-napthalene sulfonate (ANS) binding and size-exclusion chromatography have shown that this intermediate accumulates maximally at around 5% (w/v) TCA concentration. uark.edu Interestingly, TCA is less effective at precipitating proteins that are already in an unfolded or denatured state, suggesting that a native or near-native conformation is required for the process. nih.govuark.edu

Disruption of Electrostatic Interactions : At lower concentrations, the negatively charged trichloroacetate (B1195264) ions are thought to trigger protein unfolding by disrupting the electrostatic interactions that maintain the protein's native three-dimensional structure. nih.govstackexchange.com

Dehydration of Hydration Shells : An earlier theory proposed that TCA sequesters protein-bound water, essentially dehydrating the hydration shells that form around hydrophobic patches on the protein's surface. stackexchange.comquora.com This "theft" of water molecules enhances the hydrophobic effect, promoting the aggregation of protein molecules. quora.com

Role of Chloro Groups : The three chloro groups on the molecule are crucial for its protein-precipitating ability. nih.gov This structural feature is considered more critical than the acidity of the compound, as the sodium salt of TCA can also precipitate proteins in neutral solutions, albeit more slowly. stackexchange.com

The precipitation curve for proteins treated with TCA is typically U-shaped, a characteristic that appears to be independent of the specific physicochemical properties of the protein being precipitated. nih.govnih.gov

Table 1: Proposed Mechanisms of TCA-Induced Protein Precipitation

| Mechanism | Description | Key Findings |

|---|---|---|

| Intermediate Formation | TCA induces a stable, "molten globule-like" state with exposed hydrophobic surfaces. | Accumulation of a partially structured intermediate at ~5% TCA; less effective on already unfolded proteins. nih.govuark.edu |

| Electrostatic Disruption | Negatively charged TCA ions disrupt electrostatic bonds that stabilize the native protein conformation. | Triggers initial partial unfolding, exposing the hydrophobic core. nih.govstackexchange.com |

| Dehydration | TCA sequesters water molecules from the protein's hydration shell. | Increases the hydrophobic effect, leading to aggregation. stackexchange.comquora.com |

This compound is widely employed in molecular biology protocols for the efficient precipitation of nucleic acids, such as DNA and RNA, from aqueous solutions. wikipedia.orgopenaccesspub.org This property is useful for concentrating nucleic acids and separating them from other soluble cellular components. The principle relies on TCA's ability to denature proteins, including nucleases, and alter the solubility of the nucleic acid polymers, causing them to precipitate. openaccesspub.org Protocols often use cold 10% TCA to precipitate nucleic acid polymers that are longer than approximately 20 nucleotides. thermofisher.com

Beyond its role as a precipitant, studies have investigated its direct interactions with nucleic acids within biological systems. In vivo studies in mice injected with radiolabelled trichloroethylene (B50587) (a metabolic precursor to TCA) showed that radioactivity, indicative of TCA metabolites, becomes associated with RNA and DNA in various tissues. nih.gov The radioactivity in RNA was found in the brain, testis, pancreas, kidney, liver, lung, and spleen, in increasing order. nih.gov For DNA, the order of radioactivity was brain, kidney, testis, lung, pancreas, liver, and spleen. nih.gov

Further analysis revealed that much of this radioactivity was due to metabolic incorporation into the purine (B94841) bases, guanine (B1146940) and adenine, suggesting that the C-C bond in the parent compound is split during biotransformation in vivo. nih.gov However, one study using a human lymphoblastic cell line found that TCA did not induce DNA single-strand breaks. nih.gov In the context of synthetic chemistry, TCA is also used during oligonucleotide synthesis in the "deblocking" step to remove the dimethoxytrityl protecting group from the growing RNA or DNA strand. wikipedia.org

Modulation of Gene Expression and Regulation Pathways

TCA has been shown to influence fundamental cellular processes by altering gene expression and interfering with key signaling pathways.

Research has demonstrated that this compound can significantly impact the expression of critical protooncogenes, including c-jun and c-myc, which are involved in cell proliferation, differentiation, and apoptosis. Studies in mouse liver have shown that exposure to TCA leads to an increase in the expression of both the mRNA and the protein products of the c-jun and c-myc genes. oup.com

The primary mechanism proposed for this upregulation is DNA hypomethylation. oup.com TCA was found to decrease the level of methylation in the promoter regions of the c-jun and c-myc genes. nih.gov DNA methylation is a key epigenetic mechanism that typically suppresses gene transcription. oup.com By reducing methylation in the promoter regions, TCA effectively removes this transcriptional repression, leading to increased gene expression. This effect is thought to be linked to a depletion of S-adenosylmethionine (SAM), the principal methyl group donor in the cell. nih.gov

Table 2: Effect of this compound on Protooncogene Expression in Mouse Liver

| Protooncogene | Effect on mRNA Expression | Effect on Protein Expression | Proposed Mechanism |

|---|---|---|---|

| c-jun | Increased | Increased | Decreased methylation (hypomethylation) in the gene's promoter region. oup.comnih.gov |

| c-myc | Increased | Increased | Decreased methylation (hypomethylation) in the gene's promoter region. oup.comnih.gov |

In studies on liver tumors induced by TCA in mice, the expression of c-myc was found to be significantly higher in carcinomas compared to hyperplastic nodules. nih.gov This elevated expression of c-myc may be related to the progression of these tumors to a malignant state. nih.gov

Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, from muscle contraction to gene transcription. kegg.jp Evidence suggests that this compound can interfere with the intricate regulation of calcium signaling pathways.

A study investigating the effects of TCA on murine embryonal carcinoma cells reported that the compound disrupts the expression of genes involved in critical developmental processes. nih.gov Specifically, the research explored whether TCA influences the expression levels of genes that encode proteins responsible for regulating calcium fluxes in cardiac cells. nih.gov The findings indicate that exposure to TCA can indeed alter the expression of these crucial calcium-regulating genes, suggesting a potential mechanism by which the compound may exert effects on cellular function and development. nih.gov For instance, cold preservation of sinusoidal endothelial cells leads to a sequential elevation of intracellular calcium concentration, an increase in the activity of the calcium-dependent protease calpain, and subsequent disassembly of the actin cytoskeleton. nih.gov This highlights the sensitivity of intracellular calcium homeostasis to external chemical stressors.

Enzyme Inhibition Studies

This compound is widely used in biochemical assays to stop enzymatic reactions. researchgate.net This effect is primarily due to its ability to cause protein denaturation and precipitation, which leads to a loss of the enzyme's catalytic activity. researchgate.net By adding TCA to a reaction mixture, researchers can effectively quench the activity of the enzyme at a specific time point, allowing for the accurate measurement of the reaction products. researchgate.netmdpi.com

Specific studies have examined the effect of TCA on particular enzymes. For example, exposure of ribonuclease to a 5% TCA solution was found to cause partial, time-dependent inactivation of the enzyme, reaching a plateau with about 45% residual activity. researchgate.net This inactivation was linked to a conformational change in the enzyme, specifically the exposure of a "buried" tyrosine group to the molecular surface. researchgate.net

In other contexts, TCA's effect is observed indirectly through changes in serum enzyme levels, which can indicate tissue damage. A study in rats found that administration of a sublethal dose of TCA resulted in significant increases in the serum levels of several enzymes. scispace.com

Table 3: Observed Effects of this compound on Selected Enzymes

| Enzyme/Enzyme Group | System/Assay | Observed Effect | Mechanism |

|---|---|---|---|

| General (in assays) | Biochemical Assays | Stops enzymatic reaction | Denaturation and precipitation of the enzyme. researchgate.netresearchgate.net |

| Ribonuclease | In Vitro Study | Partial inactivation (~55%) | Conformational change, exposure of a buried tyrosine residue. researchgate.net |

| Lactate Dehydrogenase (LDH) | Rat Serum (In Vivo) | Increased serum levels | Not direct inhibition; likely indicative of cellular changes or damage. scispace.com |

| Creatine Phosphokinase (CPK) | Rat Serum (In Vivo) | Increased serum levels | Not direct inhibition; likely indicative of cellular changes or damage. scispace.com |

| Aspartate Aminotransferase (AST) | Rat Serum (In Vivo) | Increased serum levels | Not direct inhibition; likely indicative of cellular changes or damage. scispace.com |

| Proteases (e.g., Trypsin) | In Vitro Assays | Inhibition (reaction stoppage) | Denaturation and precipitation of the enzyme. mdpi.commdpi.com |

Effects on Cellular Proliferation

This compound (TCA), a notable environmental contaminant and a metabolite of trichloroethylene, has been the subject of extensive research regarding its impact on cellular proliferation. The primary focus of these investigations has been its role as a non-genotoxic carcinogen, particularly in inducing liver tumors in rodents. The mechanisms underlying its proliferative effects are complex, involving the promotion of cell growth, hyperplasia, and the activation of specific signaling pathways. However, significant species-specific differences in response to TCA have been observed, particularly between rodents and humans.

In rodent models, specifically the B6C3F1 mouse, TCA consistently demonstrates hepatocarcinogenic properties by promoting the development of liver tumors. oup.comnih.gov Studies have shown that TCA acts as a tumor promoter, enhancing the clonal expansion of previously initiated cells. oup.com This is supported by findings that TCA-induced liver tumors in mice exhibit activation of the H-ras proto-oncogene, with a mutational spectrum similar to that of spontaneous liver tumors. oup.comwho.int This suggests that TCA does not initiate mutations but rather fosters the growth of cells that have already acquired them. oup.com

One of the key mechanisms implicated in TCA-induced hepatocyte proliferation in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.govnih.govnih.gov TCA is a known peroxisome proliferator in mice, and its effects on liver weight and hepatocyte proliferation are dependent on the presence of a functional PPARα. nih.gov Activation of PPARα by TCA leads to the altered expression of genes involved in cell growth and fatty acid metabolism, contributing to the proliferative environment in the liver. nih.gov

Furthermore, TCA has been shown to induce the expression of proto-oncogenes such as c-myc and c-jun in mouse liver. nih.govoup.comnih.gov Elevated expression of these genes is associated with increased cell proliferation and is a critical factor in the development of hepatic tumors. nih.govoup.com For instance, increased expression of c-myc has been linked to the earlier progression of TCA-induced tumors to a malignant state. nih.gov The mechanism for this increased expression may involve DNA hypomethylation, as TCA has been observed to decrease methylation in the promoter regions of these genes. nih.govoup.com

In addition to its effects on oncogene expression, TCA also induces hyperplasia, a general increase in the number of cells in the liver. nih.gov While one study did not observe a significant increase in the labeling index of hepatocytes with TCA alone, it did note an increase in [3H]thymidine incorporation, suggesting a potential increase in DNA repair synthesis. nih.gov

Conversely, studies on human hepatocytes have revealed a starkly different response to TCA exposure. In vitro experiments with cultured human hepatocytes have shown that TCA does not act as a complete mitogen and, in fact, tends to decrease DNA synthesis. nih.gov This is in direct contrast to the proliferative effects observed in rodent hepatocytes. nih.gov The reduced susceptibility of human cells to TCA-induced proliferation is thought to be related to lower levels of PPARα expression in human liver compared to rodents. nih.gov This species-specific difference is a critical consideration in extrapolating the carcinogenic risk of TCA from animal models to humans.

The following tables summarize key research findings on the effects of this compound on cellular proliferation.

Table 1: In Vivo Studies on the Effects of this compound on Hepatocellular Proliferation in B6C3F1 Mice

| Study Focus | Key Findings | Reference(s) |

| Hepatocarcinogenesis | Increases the incidence of liver tumors by 3-fold. | oup.com |

| Acts as a tumor promoter, enhancing the growth of initiated cells. | oup.com | |

| H-ras Proto-oncogene Activation | Induces liver tumors with a similar frequency and mutational spectrum of H-ras (codon 61) as spontaneous tumors. | oup.comwho.int |

| Peroxisome Proliferation | Induces hepatocyte proliferation in a PPARα-dependent manner. | nih.gov |

| Gene Expression | Increases the expression of c-myc and c-jun proto-oncogenes in the liver. | nih.govoup.comnih.gov |

| Increased c-myc expression is associated with the progression to malignant tumors. | nih.gov | |

| DNA Methylation | Decreases methylation in the promoter regions of c-jun and c-myc genes. | nih.gov |

| Hyperplasia | Induces a significant increase in [3H]thymidine incorporation in the liver, suggesting increased DNA synthesis or repair. | nih.gov |

Table 2: Comparative In Vitro Effects of this compound on Rodent and Human Hepatocyte Proliferation

| Cell Type | Effect on DNA Synthesis | Mechanistic Insights | Reference(s) |

| Rodent Hepatocytes | Mitogenic; induces peroxisome proliferation. | Effects are mediated through PPARα activation. | nih.govnih.gov |

| Human Hepatocytes | Not a complete mitogen; tends to decrease DNA synthesis. | Human liver cells have lower levels of PPARα expression, leading to a reduced response. | nih.govnih.gov |

Analytical Methodologies for 2,2,2 Trichloroacetic Acid Quantification

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of 2,2,2-trichloroacetic acid from complex mixtures. Gas and liquid chromatography are the most prominently used techniques, often coupled with highly sensitive detectors to achieve low detection limits.

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and highly sensitive method for the determination of halogenated compounds like TCA. Due to the inherent polarity and low volatility of TCA, derivatization is a mandatory step to convert it into a more volatile and thermally stable form suitable for GC analysis. acs.org This process not only improves the chromatographic peak shape but also enhances the compound's response on the ECD.

Common derivatization strategies involve esterification to form methyl or other alkyl esters. Reagents such as diazomethane or methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride) are frequently employed. cdc.gov For instance, a method involving methylation with boron trifluoride/methanol has been utilized, with the reaction proceeding at 60°C for a minimum of 90 minutes to ensure sufficient derivatization efficiency. cdc.gov Another approach uses pentafluorobenzyl bromide (PFBBr) for derivatization, which forms fluorinated derivatives that are highly responsive to the ECD. acs.org

The GC-ECD method offers excellent sensitivity, with detection limits for TCA often reaching the low microgram-per-liter (µg/L) range. For example, official methods like the Environmental Protection Agency (EPA) methods 552.0 and 552.2, which involve liquid-liquid extraction and derivatization with diazomethane, can achieve a detection limit of 0.08 µg/L for the methyl ester of TCA. eurekakit.com A headspace GC-ECD method has reported a sensitivity of 0.001 mg/L in urine samples. wikipedia.org

Table 1: Performance Characteristics of Selected GC-ECD Methods for this compound Analysis

| Derivatization Reagent | Matrix | Detection Limit | Reference |

| Diazomethane | Drinking Water | 0.08 µg/L | eurekakit.com |

| Acidified Methanol | Drinking Water | 0.07 µg/L | eurekakit.com |

| Not specified (Headspace) | Urine | 0.001 mg/L | wikipedia.org |

Gas chromatography coupled with mass spectrometry (GC-MS) provides a higher degree of selectivity and structural confirmation compared to GC-ECD. While full-scan GC-MS can be used for identification, selected ion monitoring (SIM) is often employed for quantitative analysis to enhance sensitivity. rsc.org In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby reducing background noise and improving the signal-to-noise ratio. rsc.org

Similar to GC-ECD, derivatization of TCA is essential for GC-MS analysis. The resulting esters, when analyzed by GC-MS, produce characteristic mass spectra that can be used for unambiguous identification. For quantification, specific ions from the fragmentation of the derivatized TCA are monitored. For example, in a headspace GC-MS method for TCA in urine, a detection limit of 0.01 mg/L has been reported. wikipedia.org

High-performance liquid chromatography (HPLC) offers a significant advantage over GC as it often does not require derivatization for the analysis of polar compounds like TCA. chemicalbook.com This simplifies sample preparation and avoids potential artifacts that can be introduced during the derivatization process. chemicalbook.com Various HPLC modes, including reversed-phase and ion-exchange chromatography, have been successfully applied for the quantification of TCA.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. A common mobile phase composition for TCA analysis is a mixture of an organic solvent like acetonitrile (B52724) or methanol with an aqueous buffer, such as phosphoric acid or a formate buffer. cdc.govresearchgate.net UV detection is frequently used, with the detection wavelength typically set in the low UV region (e.g., 200-230 nm) where TCA exhibits absorbance. researchgate.netchemicalbook.com

Ion-exchange chromatography is another powerful technique for separating ionic species like the trichloroacetate (B1195264) anion. Anion-exchange columns are used to retain the negatively charged TCA, which is then eluted by a mobile phase containing competing ions.

The sensitivity of HPLC methods can be enhanced by coupling the chromatograph to a mass spectrometer (LC-MS). HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is a particularly powerful technique that offers high sensitivity and selectivity. nih.gov In one such method, TCA was detected in the negative ion mode, monitoring the transition from m/z 161 to 117. nih.gov This approach has achieved a limit of detection of 0.4 nmol/ml in serum samples. nih.gov

Table 2: Examples of HPLC Methods for this compound Quantification

| Column Type | Mobile Phase | Detection Method | Detection Limit | Reference |

| BIST A+ | Acetonitrile/Water with TMDAP formate buffer | LC-MS (SIM) | 2 ppb | researchgate.net |

| Not specified | Methanol:Phosphoric acid (75:25:0.1) | UV | Not specified | researchgate.net |

| Not specified | Not specified | HPLC-ESI-MS/MS | 0.4 nmol/ml (in serum) | nih.gov |

Spectrophotometric and Colorimetric Methods (e.g., Modified Fujiwara Reaction)

Spectrophotometric and colorimetric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of TCA. These methods are often based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

The most well-known colorimetric method for the determination of trichlorinated compounds, including TCA, is the Fujiwara reaction. eurekakit.comwikipedia.org This reaction involves the heating of the analyte with pyridine (B92270) in an alkaline medium (typically sodium hydroxide) to produce a reddish-purple chromophore. eurekakit.comacs.org The intensity of the color developed is then measured using a spectrophotometer at a specific wavelength, commonly around 530 nm. cdc.govrsc.org

The Fujiwara reaction is sensitive but can be prone to interference from other halogenated compounds. rsc.org Modifications to the original procedure have been developed to improve its specificity and sensitivity. These modifications often involve optimizing reaction conditions such as heating time, reagent concentrations, and the ratio of pyridine to water. rsc.org For instance, one study found that the absorbance of the colored product is dependent on the time elapsed after color development, with different stabilities observed at different wavelengths. rsc.org

While the Fujiwara reaction is a classic method, its nonspecificity is a significant drawback. eurekakit.comwikipedia.org Nevertheless, its simplicity and low cost make it a useful screening tool in certain applications.

Electrochemical Sensing Approaches

Electrochemical sensors are emerging as a promising technology for the rapid and sensitive detection of this compound. These devices measure the electrochemical response of TCA, such as its reduction or oxidation at an electrode surface. Voltammetric techniques, including cyclic voltammetry and linear sweep voltammetry, are commonly employed for this purpose.

The electrochemical reduction of TCA has been demonstrated on a platinum electrode. researchgate.net In one study, using 0.01 M sodium nitrate as the supporting electrolyte at a pH of 6.0 and a scan rate of 50 mV/s, a detection and quantification limit of 4x10⁻⁶ mol/L was achieved. researchgate.net The peak current was found to increase linearly with the concentration of TCA, indicating its suitability for quantitative analysis. researchgate.net

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials. For example, a highly activated self-supporting porous silver electrode has been developed for the electrochemical detection of TCA. researchgate.net This sensor exhibited a wide linear range from 0.05 to 313.20 µmol·L⁻¹ and a low detection limit of 0.035 µmol·L⁻¹. researchgate.net The enhanced performance is attributed to the unique micro-nano structure of the electrode, which facilitates the interaction with TCA molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed structural information about molecules and can also be used for quantitative analysis, a technique known as quantitative NMR (qNMR). ox.ac.ukspectroscopyeurope.comjeol.com qNMR is based on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

For the quantitative analysis of this compound, ¹H NMR or ¹³C NMR spectroscopy can be employed. Since TCA has a single acidic proton, ¹H NMR can be used for its quantification, provided a suitable internal standard is used. The internal standard is a compound of known concentration and purity that has a resonance signal that does not overlap with the analyte's signal. By comparing the integral of the TCA signal to that of the internal standard, the concentration of TCA can be accurately determined.

While specific applications of qNMR for the direct quantification of TCA are not extensively detailed in the readily available literature, the principles of qNMR are well-established and applicable. ox.ac.ukspectroscopyeurope.comamericanpharmaceuticalreview.com The availability of reference ¹H and ¹³C NMR spectra for TCA facilitates the identification of its characteristic signals for quantitative studies. chemicalbook.comspectrabase.com The accuracy and precision of qNMR make it a valuable tool, particularly for the analysis of reference materials and in studies where structural confirmation is also required.

Sample Preparation and Derivatization Strategies

The accurate quantification of this compound (TCA) is highly dependent on the methods used for its extraction from a sample matrix and its subsequent preparation for instrumental analysis. Due to its polar and acidic nature, direct analysis by techniques like gas chromatography (GC) can be challenging, often necessitating derivatization to improve volatility and chromatographic performance thermofisher.com. Various strategies have been developed to isolate and prepare TCA from diverse environmental and biological samples.

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is a fundamental technique used to separate TCA from aqueous matrices based on its solubility in an immiscible organic solvent wikipedia.org. The process typically involves acidifying the aqueous sample to suppress the ionization of TCA, thereby increasing its partitioning into the organic phase.

A common approach involves adjusting the sample pH to less than 0.5 with an acid, followed by extraction with an organic solvent like methyl tert-butyl ether (MTBE) researchgate.netnih.gov. This method effectively removes TCA from the water sample into the MTBE layer. The efficiency of this technique has been demonstrated in the analysis of raw and drinking water, with reported mean recovery values for TCA ranging from 95% to 108% researchgate.netnih.gov. The performance characteristics of LLE combined with ion chromatography are comparable to more complex gas chromatographic methods nih.gov.

The United States Environmental Protection Agency (EPA) Method 552 outlines a procedure for haloacetic acids in drinking water that employs LLE. The method involves an initial extraction with MTBE at a high pH (11.5) to remove basic and neutral compounds, followed by acidification of the aqueous layer to a pH of 0.5 and a second extraction with MTBE to isolate the acidic analytes like TCA nih.gov.

Table 1: Performance of Liquid-Liquid Extraction for TCA Analysis in Water

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Methyl tert-butyl ether (MTBE) | researchgate.netnih.gov |

| Mean Recovery | 95% - 108% | researchgate.netnih.gov |

| Detection Limit (IC) | 1.50 µg/L | researchgate.netnih.gov |

IC = Ion Chromatography; GC-ECD = Gas Chromatography with Electron Capture Detection

Methylation for Ester Derivatization

To enhance the volatility of TCA for gas chromatography, it is often converted into its methyl ester. This process, known as methylation, transforms the polar carboxylic acid group into a less polar, more volatile ester group.